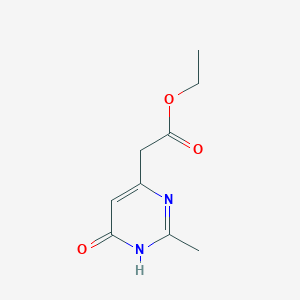

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(13)5-7-4-8(12)11-6(2)10-7/h4H,3,5H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDVANDODLTPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=O)NC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901221145 | |

| Record name | Ethyl 1,6-dihydro-2-methyl-6-oxo-4-pyrimidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54554-50-6 | |

| Record name | Ethyl 1,6-dihydro-2-methyl-6-oxo-4-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54554-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,6-dihydro-2-methyl-6-oxo-4-pyrimidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification via Acid-Catalyzed Fischer Method

- Procedure : The acid precursor is refluxed with excess ethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Reaction Conditions : Typically reflux for several hours under anhydrous conditions to drive the equilibrium toward ester formation.

- Workup : The reaction mixture is neutralized, and the product is extracted and purified by recrystallization or chromatography.

- Advantages : Straightforward, widely used, and scalable.

- Limitations : Potential side reactions such as hydrolysis or degradation of sensitive groups if conditions are too harsh.

Use of Coupling Reagents for Ester Formation

Recent advances have introduced coupling reagents that facilitate esterification under milder conditions, minimizing side reactions and improving yields.

- Modified Yamaguchi Reagents : For example, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate has been reported as an efficient reagent for racemization-free esterification and amidation reactions. This reagent activates the carboxylic acid group to form a mixed anhydride intermediate that reacts readily with ethanol to form the ester.

- Reaction Conditions : Typically performed in dry dichloromethane at low temperature (0 °C) in the presence of a base such as N,N-diisopropylethylamine (Hunig’s base) and catalytic 4-dimethylaminopyridine (DMAP).

- Advantages : High selectivity, mild conditions, minimal racemization, and compatibility with sensitive functional groups.

- Industrial Relevance : Such reagents enable continuous flow synthesis and solid-phase applications, enhancing scalability and reproducibility.

Enzymatic Esterification

Although less common for this specific compound, enzymatic methods using lipases may offer regioselective esterification under very mild conditions, preserving the hydroxy substituent and pyrimidine ring integrity.

Detailed Reaction Conditions and Optimization

A representative optimized protocol for esterification using a modified Yamaguchi reagent includes:

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Dry dichloromethane (DCM) | Good solubility and reactivity |

| Temperature | 0 °C to room temperature | Minimizes side reactions |

| Base | N,N-diisopropylethylamine (DIPEA) | Neutralizes acid byproducts |

| Catalyst | 4-Dimethylaminopyridine (DMAP, 0.3 equiv) | Enhances reaction rate |

| Reagent equivalents | 1.0 equiv of modified Yamaguchi reagent | Ensures complete activation |

| Reaction time | 2 hours | Complete conversion |

| Workup | Aqueous wash and recrystallization | High purity product |

This method provides yields typically above 85%, with minimal racemization or side reactions, as confirmed by HPLC and NMR analyses.

Comparative Data on Esterification Methods

| Method | Yield (%) | Reaction Time | Conditions | Notes |

|---|---|---|---|---|

| Acid-catalyzed Fischer esterification | 70-85 | 4-6 hours | Reflux with H2SO4 | Simple but harsher conditions |

| Modified Yamaguchi reagent | 85-95 | 2-3 hours | 0 °C, DCM, DIPEA, DMAP | Mild, high selectivity, minimal racemization |

| Enzymatic esterification | 60-75 | 12-24 hours | Mild, aqueous | Regioselective, eco-friendly but slower |

Research Findings and Analytical Data

- Purity and Structural Confirmation : Products are characterized by ^1H NMR, ^13C NMR, and mass spectrometry, confirming the ethyl ester formation without modification of the pyrimidine ring or hydroxy group.

- Racemization Studies : Using coupling reagents like the modified Yamaguchi reagent, no detectable racemization occurs, which is crucial for maintaining stereochemical integrity.

- Scalability : Continuous flow adaptations of the coupling reagent method have been reported, allowing industrial-scale production with consistent quality.

Chemical Reactions Analysis

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the hydroxyl group.

Esterification and Hydrolysis: The ester group in the compound can undergo esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid and alcohol

Scientific Research Applications

Chemical Reactions

The compound can undergo several chemical transformations:

- Oxidation : Converts to ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Can be reduced to alcohols or amines with lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the pyrimidine ring.

- Esterification and Hydrolysis : The ester group can form different esters or hydrolyze to yield carboxylic acids and alcohols.

Chemistry

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate serves as an important intermediate in synthesizing various biologically active pyrimidine derivatives. These derivatives are integral to developing pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound exhibits potential antimicrobial , antiviral , and anticancer properties. Studies have shown that it may inhibit enzymes critical for DNA synthesis and repair, making it a candidate for further exploration in cancer therapy.

Medicine

Pyrimidine derivatives, including this compound, are being investigated for their roles in treating various diseases:

- Cancer : The compound's mechanism involves inhibiting thymidylate synthase and dihydrofolate reductase, enzymes essential for DNA replication.

- Viral Infections : Its antiviral properties are being studied for potential applications against viral pathogens.

- Inflammatory Conditions : The compound may also have implications in managing inflammatory diseases due to its biological activity.

Case Studies

-

Anticancer Activity :

A study published in Bioorganic & Medicinal Chemistry explored the anticancer effects of pyrimidine derivatives, including this compound. The research demonstrated that these compounds could significantly inhibit the proliferation of cancer cell lines by disrupting DNA synthesis pathways. -

Antimicrobial Properties :

Research conducted by Zhang et al. (2023) highlighted the antimicrobial efficacy of this compound against various bacterial strains. The study found that this compound exhibited a notable minimum inhibitory concentration (MIC), indicating its potential as an antimicrobial agent. -

Synthesis of Novel Derivatives :

A patent application (US10786489B2) discusses the synthesis of novel compounds derived from this compound, emphasizing its versatility as a building block for complex molecules with enhanced biological activities.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of enzymes involved in DNA synthesis and repair, such as thymidylate synthase and dihydrofolate reductase. This inhibition can lead to the disruption of DNA replication and cell division, making these compounds effective as anticancer and antiviral agents . Additionally, the compound may modulate the activity of inflammatory mediators, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Pyrimidine-Based Analogs

Pyrimidine derivatives with variations in substituents and side chains demonstrate how structural changes impact physicochemical and biological properties.

Key Observations :

- Hydroxy vs. Chloro Groups : The 6-hydroxy group in the target compound increases hydrophilicity and hydrogen-bonding capacity compared to chloro-substituted analogs (e.g., ), which are more lipophilic and reactive in nucleophilic substitutions.

- Steric Effects : Bulky substituents like the 2-butyl group in reduce ring flexibility and may influence binding affinity in biological systems.

- Oxo Group Impact: The 6-oxo group in introduces keto-enol tautomerism, affecting electronic distribution and solubility.

Heterocyclic Variations

Replacing the pyrimidine core with other heterocycles alters molecular interactions and applications.

Key Observations :

Functional Group Modifications

Variations in side chains and functional groups influence reactivity and applications.

Biological Activity

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate, with the molecular formula CHNO and a molecular weight of 196.20 g/mol, is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the mechanisms of action, research findings, and comparisons with related compounds.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. The compound's structure suggests it may interact with bacterial cell membranes or inhibit essential metabolic pathways.

- Mechanism : The compound may disrupt cell wall synthesis or interfere with protein synthesis in bacteria, leading to cell death.

- Case Study : In vitro studies have shown that similar pyrimidine derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

2. Antiviral Activity

The antiviral properties of this compound have been explored in various studies.

- Mechanism : It is hypothesized that the compound may inhibit viral replication by targeting viral enzymes or host cell receptors.

- Research Findings : A study highlighted that pyrimidine derivatives can act as neuraminidase inhibitors, which are crucial for viral entry and replication. The compound's structural modifications can enhance its efficacy against viruses like HSV-1 .

3. Anticancer Activity

This compound is being investigated for its potential as an anticancer agent.

- Mechanism : The compound likely inhibits key enzymes involved in DNA synthesis and repair, such as thymidylate synthase and dihydrofolate reductase. This inhibition disrupts DNA replication and cell division, making it effective against cancer cells.

Research Data

A comparative analysis of similar compounds shows varying degrees of anticancer activity:

| Compound | IC (µM) | Mechanism |

|---|---|---|

| Compound A | 10 | Thymidylate synthase inhibitor |

| This compound | TBD | DNA synthesis inhibitor |

| Compound B | 5 | Dihydrofolate reductase inhibitor |

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific functional groups within its structure. The presence of hydroxyl groups enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.

Key Findings from SAR Studies

- Hydroxyl Group : Enhances solubility and interaction with target proteins.

- Methyl Substituent : Modulates lipophilicity, affecting membrane permeability.

- Pyrimidine Ring : Essential for biological activity; variations can lead to changes in potency.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution using ethyl chloroacetate with a pyrimidine derivative. For example, refluxing with potassium carbonate (K₂CO₃) in acetone promotes deprotonation and substitution . Variables to optimize include solvent polarity (e.g., acetone vs. DMF), reaction temperature (60–80°C), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration and bond angles; use SHELX software for refinement .

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent integration and coupling patterns.

- Mass spectrometry (EI/ESI-MS) : Validates molecular weight and fragmentation pathways.

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. How can solubility challenges in polar/nonpolar solvents be addressed during experimental design?

- Methodological Answer : The compound’s pyrimidine ring and ester group confer moderate polarity. Test solubility in DMSO (for stock solutions) and ethanol/water mixtures (for aqueous reactions). For low solubility, consider sonication, heating (≤50°C), or co-solvents like acetonitrile .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting vibrational frequencies and electronic properties?

- Methodological Answer : Use density functional theory (DFT) with the B3-LYP functional and 6-31G(d,p) basis set to model harmonic vibrational frequencies. Scaling factors (e.g., 0.961 for B3-LYP) improve agreement with experimental IR data . For electron density analysis, the Colle-Salvetti correlation-energy formula (adapted into density-functional frameworks) provides accurate correlation potentials .

Q. How should discrepancies between experimental and computational data (e.g., spectral peaks, reaction yields) be resolved?

- Methodological Answer :

- Spectral mismatches : Re-examine solvent effects (implicit/explicit solvation models) or anharmonic corrections in DFT calculations .

- Yield inconsistencies : Evaluate side reactions (e.g., ester hydrolysis under basic conditions) via LC-MS or kinetic studies .

Q. What strategies enable selective functionalization of the pyrimidine ring for derivatization studies?

- Methodological Answer :

- Electrophilic substitution : Protect the hydroxyl group (e.g., TBS protection) before bromination or nitration at the 4-position .

- Cross-coupling : Suzuki-Miyaura reactions (Pd catalysts) introduce aryl groups to the pyrimidine core .

Q. How can reaction mechanisms (e.g., esterification or ring formation) be probed experimentally?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in ester groups) tracked via MS or NMR. Kinetic isotope effects (KIEs) and Hammett plots reveal rate-determining steps .

Q. What stability concerns arise under varying pH or temperature, and how are they quantified?

- Methodological Answer : Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.